molecular formula C20H24NO5P B1380909 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate CAS No. 54118-66-0

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate

Cat. No.: B1380909
CAS No.: 54118-66-0
M. Wt: 389.4 g/mol
InChI Key: KJRDQHIYWCTNTN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate is a complex organic compound with a molecular formula of C20H24NO5P

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4,4-diphenylbut-2-yn-1-ol with pyrrolidine in the presence of a suitable catalyst, followed by phosphorylation with dihydrogen phosphate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of automated systems for precise control of reaction conditions and continuous monitoring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: It may be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can be compared with other similar compounds, such as:

  • Butinoline Phosphate: A closely related compound with similar structural features.

  • Phosphate Butinoline:

Properties

CAS No.

54118-66-0

Molecular Formula

C20H24NO5P

Molecular Weight

389.4 g/mol

IUPAC Name

1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;phosphoric acid

InChI

InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4)

InChI Key

KJRDQHIYWCTNTN-UHFFFAOYSA-N

SMILES

C1CC[NH+](C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)[O-]

Canonical SMILES

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)O

Related CAS

54118-66-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Reactant of Route 2
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Reactant of Route 3
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Reactant of Route 4
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Reactant of Route 5
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Reactant of Route 6
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate

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